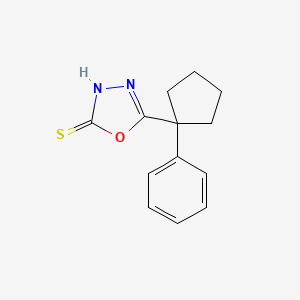

![molecular formula C16H10BrN3O B5550550 4-溴-2-[1,2,4]三唑并[4,3-a]喹啉-1-基苯酚](/img/structure/B5550550.png)

4-溴-2-[1,2,4]三唑并[4,3-a]喹啉-1-基苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazoloquinoline derivatives often involves multi-step reactions, including cycloadditions, Ullmann-type couplings, and halogenation. A notable example is the synthesis of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, which involves a five-step reaction sequence culminating in solution crystallization for single-crystal formation (Liu et al., 2022). Another synthesis pathway utilizes copper-catalyzed tandem reactions of N-(2-haloaryl)propiolamides with sodium azide for the formation of [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones, showcasing the versatility of metal-catalyzed processes in constructing these complex heterocycles (Yan et al., 2012).

Molecular Structure Analysis

Structural elucidation of triazoloquinoline derivatives is critical for understanding their chemical behavior and potential interactions. X-ray crystallography and density functional theory (DFT) calculations are commonly employed to determine the precise molecular geometry. For instance, the crystal structure of certain triazoloquinoline derivatives has been comprehensively analyzed to reveal their supramolecular arrangements, which are influenced by various intermolecular interactions, including hydrogen bonding and π-π stacking (de Souza et al., 2015).

Chemical Reactions and Properties

Triazoloquinoline derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. The presence of functional groups such as amides, halogens, and ethers within these compounds facilitates diverse reactions, including nucleophilic substitution, cycloaddition, and electrophilic aromatic substitution. These reactions are pivotal for further modifications and functionalizations of the triazoloquinoline core (Wu et al., 2022).

Physical Properties Analysis

The physical properties of triazoloquinoline derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including material science and drug formulation. Studies utilizing DFT and crystallographic analysis provide insights into the physicochemical characteristics of these compounds, aiding in the prediction and optimization of their physical behavior (Liu et al., 2022).

Chemical Properties Analysis

The chemical properties of triazoloquinoline derivatives, such as reactivity, stability, and electronic structure, are crucial for their functional applications. Frontier molecular orbital analysis, including HOMO-LUMO gap and molecular electrostatic potential (MEP) maps, provides valuable information on the electronic characteristics and potential chemical reactivity of these molecules (Liu et al., 2022).

科学研究应用

合成和抗菌活性

多项研究关注新型喹啉衍生物的合成及其抗菌活性的评估。例如,源自 5-溴香豆素的化合物显示出抗菌、杀虫和驱虫活性 (Panwar 等人,2013 年)。另一项研究合成了 1,2,4-三唑并[4,3-a]-喹啉衍生物,证明其对人神经母细胞瘤和结肠癌细胞系具有显著的细胞毒性,突出了其抗癌潜力 (Reddy 等人,2015 年)。

抗癌活性

喹啉衍生物也因其结肠抗癌活性而合成,一些新型噻唑/-2-喹啉衍生物显示出中等的活性 (Aly 等人,2020 年)。据报道,以喹啉为基础的新型 1,2,3-三唑作为抗菌和抗疟疾剂的设计和合成,表明这些化合物具有更广泛的生物活性 (Parthasaradhi 等人,2015 年)。

H1 抗组胺活性

新型 1-取代-4-(3-氯苯基)-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮已被合成,并显示出 H1 抗组胺活性。其中,某些化合物表现出与马来酸氯苯那敏相当的效力,具有可忽略的镇静特性,表明它们作为抗组胺剂的潜力 (Gobinath 等人,2015 年)。

抗增殖剂

已经探索了基于 5-氨基-1-芳基-1H-1,2,3-三唑支架的新型抗增殖剂的开发,显示出对卵巢癌细胞和肺癌细胞的选择性影响。这些发现表明具有 1,2,4-三唑并喹啉结构的化合物可以作为抗癌药物开发的生物活性支架 (Pokhodylo 等人,2020 年)。

安全和危害

未来方向

属性

IUPAC Name |

4-bromo-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O/c17-11-6-7-14(21)12(9-11)16-19-18-15-8-5-10-3-1-2-4-13(10)20(15)16/h1-9,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNMTZSUVDFUPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=C(C=CC(=C4)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)

![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)

![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)

![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)

![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)

![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)

![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)